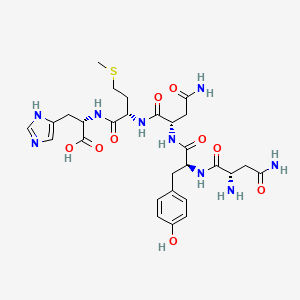
H-Asn-Tyr-Asn-Met-His-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asn-Tyr-Asn-Met-His-OH is a peptide composed of five amino acids: asparagine, tyrosine, asparagine, methionine, and histidine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Asn-Tyr-Asn-Met-His-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Asn-Tyr-Asn-Met-His-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine and methionine residues are susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can oxidize methionine to methionine sulfoxide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution
Major Products Formed
Oxidation: Methionine sulfoxide, tyrosine dimer.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino acids.
Applications De Recherche Scientifique
Peptides like H-Asn-Tyr-Asn-Met-His-OH have diverse applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of peptides like H-Asn-Tyr-Asn-Met-His-OH involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, tyrosine residues can participate in phosphorylation events, which are critical for signal transduction pathways. The peptide’s structure allows it to bind to target proteins, modulating their activity and influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Asn-Tyr-Asn-Gln-Pro-Asn-Ser: A similar peptide with a different sequence.
H-Tyr-Phe-Val-Phe-OH: Another peptide with tyrosine but different amino acids.
Uniqueness
H-Asn-Tyr-Asn-Met-His-OH is unique due to its specific sequence, which imparts distinct biochemical properties and potential therapeutic applications. The presence of methionine and histidine residues can influence its reactivity and binding affinity to target proteins .
This detailed article provides a comprehensive overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
251325-04-9 |
|---|---|
Formule moléculaire |
C28H39N9O9S |
Poids moléculaire |
677.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C28H39N9O9S/c1-47-7-6-18(25(42)37-21(28(45)46)9-15-12-32-13-33-15)34-27(44)20(11-23(31)40)36-26(43)19(8-14-2-4-16(38)5-3-14)35-24(41)17(29)10-22(30)39/h2-5,12-13,17-21,38H,6-11,29H2,1H3,(H2,30,39)(H2,31,40)(H,32,33)(H,34,44)(H,35,41)(H,36,43)(H,37,42)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
NXWSDCRCIDFTEI-SXYSDOLCSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
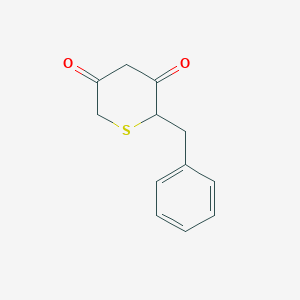

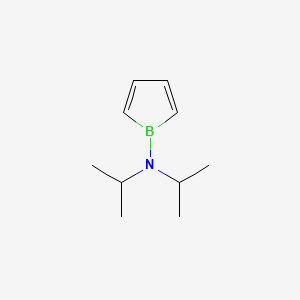
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
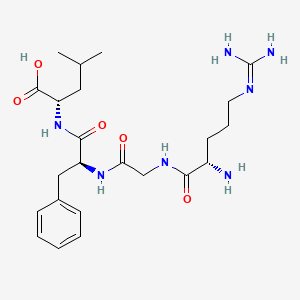

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
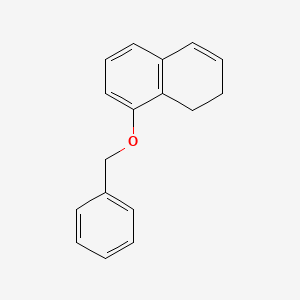
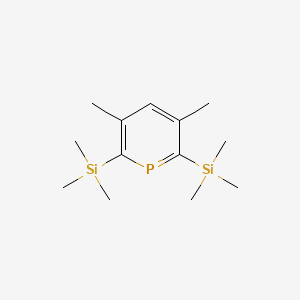
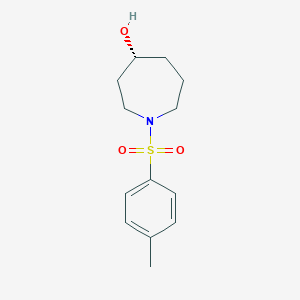
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
